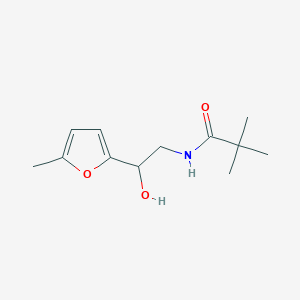

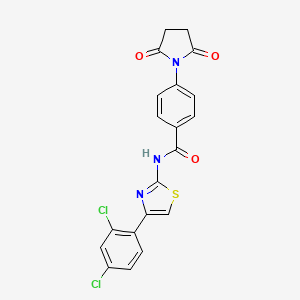

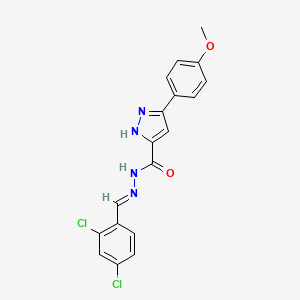

![molecular formula C7H6BrNO2S B2988723 4-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide CAS No. 2090155-89-6](/img/structure/B2988723.png)

4-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a chemical compound with the CAS Number: 2090155-89-6 . It has a molecular weight of 248.1 and is typically in the form of a powder . This compound is used in scientific research and its versatile properties make it ideal for applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Molecular Structure Analysis

The InChI code for 4-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is 1S/C7H6BrNO2S/c8-6-2-1-3-7-5 (6)4-12 (10,11)9-7/h1-3,9H,4H2 .Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide were not found, a related compound, 4,8-dibromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), has been studied. It was found that aromatic nucleophilic substitution of one bromine atom in this heterocyclic system by nitrogen nucleophiles is possible . Suzuki–Miyaura cross-coupling reactions were found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives of strong electron-deficient benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), and Stille coupling can be employed for the preparation of bis-arylated heterocycles .Physical And Chemical Properties Analysis

4-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Organic Photovoltaics

4-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide: is utilized in the synthesis of materials for organic photovoltaics . Its strong electron-deficient nature makes it an excellent building block for creating low-molecular weight chromophores. These chromophores are essential for the development of organic solar cells, which offer benefits like low-cost solution processing and the use of nontoxic materials.

Organic Light-Emitting Diodes (OLEDs)

The compound serves as a precursor for the synthesis of components in OLEDs . By undergoing various cross-coupling reactions, such as Suzuki–Miyaura and Stille coupling, it can form mono- and di(het)arylated derivatives. These derivatives are crucial for the construction of light-emitting layers in OLEDs, contributing to more efficient and durable displays.

Pharmaceutical Research

In pharmaceutical research, 4-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a valuable intermediate . It can be used to synthesize various biologically active molecules, potentially leading to the development of new medications or treatments.

Dye-Sensitized Solar Cells (DSSCs)

This compound is also a key ingredient in the creation of components for DSSCs . Its ability to participate in selective aromatic nucleophilic substitution reactions allows for the formation of complex molecules that can act as efficient photosensitizers, improving the light absorption and conversion efficiency of DSSCs.

Conducting Polymers

The brominated derivative of this compound is used in the synthesis of conducting polymers . These polymers are integral to organic electronics, providing pathways for charge transport in devices such as thin-film transistors and sensors.

Chemical Synthesis and Catalysis

4-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide: is involved in various chemical synthesis processes . It can act as a catalyst or reactant in different types of organic reactions, aiding in the production of a wide range of organic compounds.

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known that the compound is generated through a three-component reaction of 2-ethynylbenzenesulfonamides, dabco-bis (sulfur dioxide), and aryldiazonium tetrafluoroborates . The in situ generated arylsulfonyl radical via addition of an aryl radical to sulfur dioxide and the subsequent single electron transfer would be the key steps for the final outcome .

Result of Action

Similar compounds have been found to have significant applications in many biologically active compounds .

Action Environment

It is known that the compound is stable at room temperature .

Eigenschaften

IUPAC Name |

4-bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2S/c8-6-2-1-3-7-5(6)4-12(10,11)9-7/h1-3,9H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJQVZAREJXLQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2Br)NS1(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

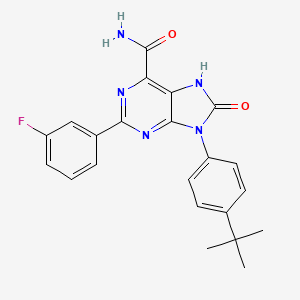

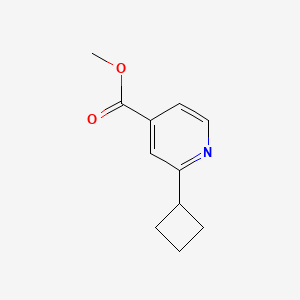

![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2988642.png)

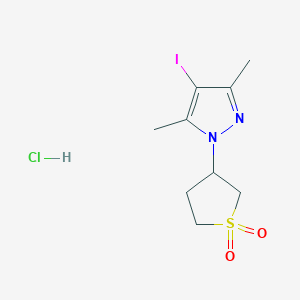

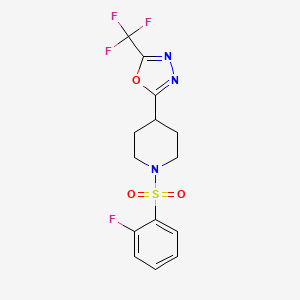

![4-((E)-((Z)-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol](/img/structure/B2988645.png)

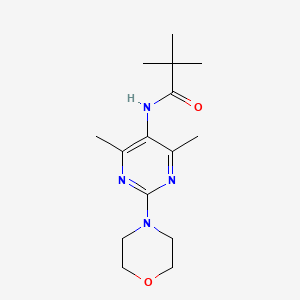

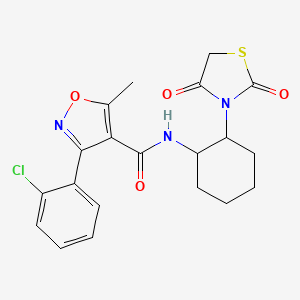

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2988646.png)

![6-Chloro-4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2988648.png)

![6-styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2988657.png)